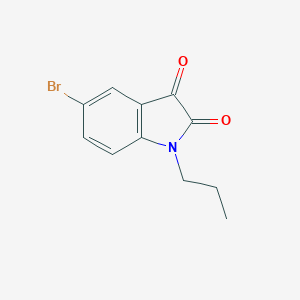

5-bromo-1-propyl-1H-indole-2,3-dione

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Convenient Preparation and Bromination Reactions 5-bromo-1-propyl-1H-indole-2,3-dione, a derivative of indole-2,3-dione (isatin), is a compound involved in various synthetic processes. A significant study demonstrates the preparation of 3,3-dibromo-1,3-dihydroindol-2-ones, precursors of indole-2,3-diones, by reacting bromoindoles or indoles with N-bromosuccinimide. This process, occurring in aqueous t-butyl alcohol, sometimes leads to bromination of the 6-membered ring, forming compounds like 3,5,6-tribromoindole-4,7-dione from 3-bromo-4,7-dimethoxy-Indole (Parrick et al., 1989).

Antimicrobial Activity this compound derivatives have been synthesized and studied for their antimicrobial properties. Notably, a study involved the synthesis of a series of compounds from 1H-indole-2,3-dione or 5-bromo-1H-indole-2,3-dione, showcasing their in vitro antibacterial and antifungal activity. Some compounds exhibited high antimicrobial activity against various bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (Aspergillus niger, Candida metapsilosis) (Ashok et al., 2015). Furthermore, heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole have shown high antibacterial activity, hinting at potential pharmaceutical applications (Mageed et al., 2021).

Antiviral and Antifungal Activity Compounds based on this compound have also been synthesized and tested for antiviral and antifungal properties. A study synthesized Schiff and Mannich bases of isatin and its derivatives with triazole, revealing significant antimicrobial activity against pathogens, including HIV-1 (III B) in MT-4 cells (Pandeya et al., 2000).

Structural Studies

Crystal Structure Analysis Research on the crystal structure of 1-propyl-1H-indole-2,3-dione and other derivatives provides valuable insights into the molecular arrangement and potential interactions. For example, a study on 1-propyl-1H-indole-2,3-dione revealed the planar nature of the 1H-indole-2,3-dione unit and its dihedral angle with the propyl substituent, leading to the formation of chains through hydrogen bonds (Qachchachi et al., 2016).

Safety and Hazards

The safety information for 5-bromo-1-propyl-1H-indole-2,3-dione indicates that it has the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302, H315, H319, H335, and the precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-bromo-1-propylindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-2-5-13-9-4-3-7(12)6-8(9)10(14)11(13)15/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSOPTJFYJLURGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)Br)C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364986 | |

| Record name | 5-bromo-1-propyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312636-28-5 | |

| Record name | 5-bromo-1-propyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

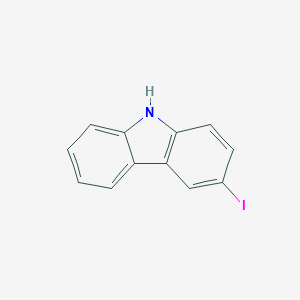

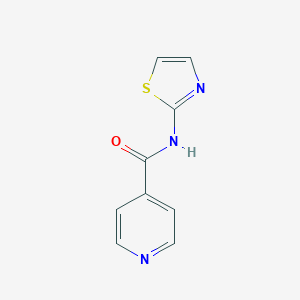

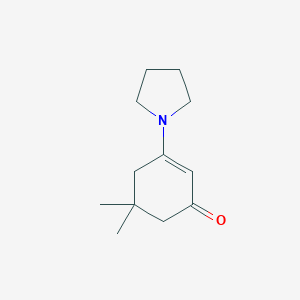

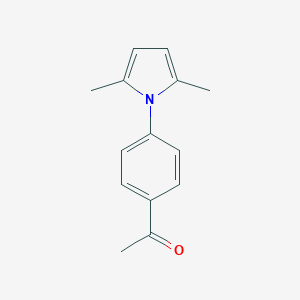

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Mercapto-5,7-dimethyl-pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B187379.png)